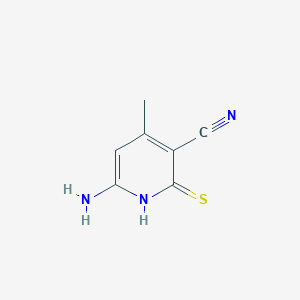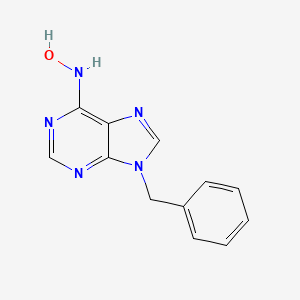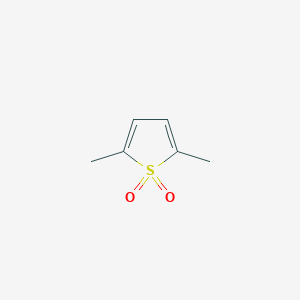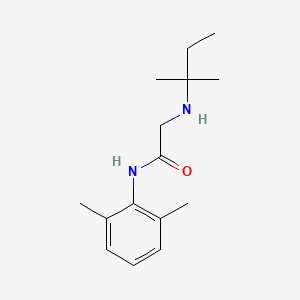
Pyridine-3-carbonitrile, 1,2-dihydro-6-amino-4-methyl-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine-3-carbonitrile, 1,2-dihydro-6-amino-4-methyl-2-thioxo- is a heterocyclic compound that contains a pyridine ring with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine-3-carbonitrile, 1,2-dihydro-6-amino-4-methyl-2-thioxo- can be achieved through several methods. One common approach involves the reaction of cyanoacetamide with pyridine in the presence of triethylamine and hydrogen sulfide . Another method includes the use of cyclization reactions involving appropriate precursors and catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
Pyridine-3-carbonitrile, 1,2-dihydro-6-amino-4-methyl-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .
科学的研究の応用
Pyridine-3-carbonitrile, 1,2-dihydro-6-amino-4-methyl-2-thioxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an inhibitor of various enzymes and biological pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of Pyridine-3-carbonitrile, 1,2-dihydro-6-amino-4-methyl-2-thioxo- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to its therapeutic effects .
類似化合物との比較
Similar Compounds
3-Cyanopyridine:
2-Thioxo-1,2-dihydropyridine-3-carbonitrile: This compound is similar but has different substituents on the pyridine ring.
Uniqueness
Pyridine-3-carbonitrile, 1,2-dihydro-6-amino-4-methyl-2-thioxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
51561-25-2 |
|---|---|
分子式 |
C7H7N3S |
分子量 |
165.22 g/mol |
IUPAC名 |
6-amino-4-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H7N3S/c1-4-2-6(9)10-7(11)5(4)3-8/h2H,1H3,(H3,9,10,11) |
InChIキー |
FOWBBXNPGJRWLJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=S)NC(=C1)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)










